

# Application Notes: Nasal Polyp Organoid Culture for Mometasone Treatment Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Mometasone**

Cat. No.: **B142194**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) is a persistent inflammatory disease of the nasal and paranasal sinus mucosa, characterized by the presence of grape-like growths known as nasal polyps.<sup>[1]</sup> Intranasal corticosteroids, such as **Mometasone** furoate, are a primary treatment, valued for their potent anti-inflammatory properties.<sup>[2][3][4]</sup> **Mometasone** works by binding to the glucocorticoid receptor (GR), which then modulates the expression of inflammatory genes.<sup>[4][5]</sup> Three-dimensional (3D) organoid cultures derived from patient nasal polyp tissue have emerged as a sophisticated in vitro model.<sup>[1][6]</sup> These organoids replicate key structural and functional characteristics of the nasal epithelium, providing a physiologically relevant platform to investigate disease pathophysiology and evaluate therapeutic responses.<sup>[6][7]</sup> This document provides detailed protocols for the establishment of nasal polyp organoids, their treatment with **Mometasone**, and methods for analyzing the therapeutic effects.

## Experimental and Logical Workflow

The overall process, from patient tissue acquisition to data analysis, involves several sequential stages. The workflow begins with the isolation of epithelial cells from fresh nasal polyp tissue, followed by their embedding in an extracellular matrix to form organoids. Once mature, these organoids can be treated with **Mometasone**, and the subsequent biological effects are quantified through various analytical methods.

## Experimental Workflow for Mometasone Analysis

[Click to download full resolution via product page](#)

Caption: Workflow from tissue collection to data analysis.

## Detailed Experimental Protocols

### Protocol 1: Isolation of Human Nasal Polyp Epithelial Cells

This protocol details the procedure for isolating primary epithelial cells from fresh nasal polyp tissue obtained from surgery.[7][8]

- **Tissue Collection:** Aseptically collect nasal polyp tissue in a sterile tube containing Dulbecco's Modified Eagle's Medium (DMEM) on ice and transport it to the laboratory immediately.[7]
- **Washing:** In a sterile biosafety cabinet, transfer the tissue to a petri dish and wash it three times with cold, sterile Phosphate-Buffered Saline (PBS) to remove blood and mucus.
- **Mechanical Dissociation:** Mince the tissue into small fragments (~1-2 mm<sup>2</sup>) using a sterile scalpel.[7]
- **Enzymatic Digestion:** Transfer the minced tissue to a 15 mL conical tube containing a digestion solution (e.g., RPMI media with Dispase II and DNase I). Incubate for 1-2 hours at 37°C on a rocker.
- **Cell Dissociation:** After incubation, further dissociate the tissue by pipetting up and down vigorously with a 10 mL serological pipette, followed by a P1000 micropipette.
- **Filtration:** Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue fragments.
- **Cell Pelleting:** Centrifuge the filtered cell suspension at 500 x g for 5 minutes at 4°C.[9] Discard the supernatant.
- **Red Blood Cell Lysis (Optional):** If significant red blood cell contamination is present, resuspend the pellet in 1 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature. Quench the reaction with 10 mL of PBS.
- **Final Wash:** Centrifuge the cells again at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in organoid expansion medium for cell counting.

## Protocol 2: Establishment and Culture of Nasal Polyp Organoids

This protocol describes seeding the isolated cells into an extracellular matrix to form 3D organoids.

- **Cell Counting:** Determine cell viability and concentration using a hemocytometer or automated cell counter with Trypan Blue exclusion.
- **Matrix Preparation:** Thaw growth factor-reduced Matrigel (or a similar basement membrane extract) on ice overnight.<sup>[9]</sup> Keep all tubes and pipette tips cold.
- **Cell Seeding:** Resuspend the cell pellet in the required volume of cold Matrigel to achieve a final concentration of approximately  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.
- **Plating:** Quickly dispense 40-50  $\mu$ L droplets of the cell-Matrigel suspension into the center of wells in a pre-warmed 24-well plate.
- **Solidification:** Place the plate in a 37°C, 5% CO<sub>2</sub> incubator for 20-30 minutes to allow the Matrigel domes to solidify.
- **Media Addition:** Gently add 500  $\mu$ L of pre-warmed Nasal Polyp Organoid Expansion Medium (see table below for composition) to each well, being careful not to disturb the domes.
- **Culture and Maintenance:** Culture the organoids at 37°C and 5% CO<sub>2</sub>. Replace the medium every 2-3 days. Organoids should become visible within 3-5 days and mature over 10-14 days.

Table 1: Composition of Nasal Polyp Organoid Expansion Medium

| Component                     | Supplier  | Final Concentration | Purpose               |
|-------------------------------|-----------|---------------------|-----------------------|
| <b>DMEM/F-12 Base Medium</b>  | Gibco     | -                   | <b>Basal Nutrient</b> |
| N2 Supplement                 | Gibco     | 1x                  | Cell Survival         |
| B27 Supplement                | Gibco     | 1x                  | Cell Survival         |
| Penicillin-Streptomycin       | Gibco     | 100 U/mL            | Antibiotic            |
| HEPES                         | Gibco     | 10 mM               | pH Buffering          |
| Noggin                        | Peprotech | 100 ng/mL           | BMP Inhibitor         |
| R-spondin 1                   | Peprotech | 500 ng/mL           | Wnt Agonist           |
| EGF (Epidermal Growth Factor) | Peprotech | 50 ng/mL            | Proliferation         |
| Y-27632 ROCK Inhibitor        | Sigma     | 10 μM               | Prevent Anoikis       |

| A83-01 TGF- $\beta$  Inhibitor | Tocris | 0.5  $\mu$ M | Inhibit Differentiation |

## Protocol 3: Mometasone Treatment of Nasal Polyp Organoids

- Organoid Maturation: Use mature organoids (10-14 days old) for treatment experiments.
- Preparation of **Mometasone** Stock: Prepare a high-concentration stock solution of **Mometasone** furoate (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
- Treatment Groups:
  - Vehicle Control: Culture medium with DMSO at the same final concentration as the **Mometasone**-treated groups (e.g., 0.1%).

- **Mometasone** Treatment: Culture medium with the desired final concentration of **Mometasone** (e.g., 10 nM, 100 nM, 1  $\mu$ M).
- Treatment Application: Remove the old medium from the organoid cultures and replace it with the prepared treatment or vehicle control medium.
- Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).

## Mometasone Mechanism of Action

**Mometasone**, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[2][5] Upon entering the cell, **Mometasone** binds to the cytoplasmic GR, causing the dissociation of heat shock proteins. The activated **Mometasone**-GR complex then translocates into the nucleus. Inside the nucleus, it acts as a transcription factor to both upregulate anti-inflammatory genes and, crucially, repress the activity of pro-inflammatory transcription factors like NF- $\kappa$ B.[4][5][10] This transrepression mechanism inhibits the production of key inflammatory mediators such as cytokines (e.g., IL-6, IL-8, TNF- $\alpha$ ) and enzymes involved in the inflammatory cascade, thereby reducing the inflammation characteristic of nasal polyps.[4]

## Mometasone Anti-Inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Mometasone** inhibits NF- $\kappa$ B and promotes anti-inflammatory gene expression.

## Data Presentation and Expected Results

Treatment of nasal polyp organoids with **Mometasone** is expected to reduce inflammatory markers and potentially alter organoid morphology. The following tables present hypothetical but representative data based on clinical and in vitro findings.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Table 2: Effect of Mometasone on Organoid Size

**Mometasone** may reduce the swelling and hyperproliferation characteristic of polyp tissue, which could be reflected as a decrease in organoid size or growth rate.

| Treatment Group     | Mean Organoid Diameter (μm) at 72h | % Change from Vehicle |
|---------------------|------------------------------------|-----------------------|
| Vehicle (0.1% DMSO) | 350 ± 25                           | 0%                    |
| Mometasone (10 nM)  | 315 ± 20                           | -10%                  |
| Mometasone (100 nM) | 280 ± 18                           | -20%                  |
| Mometasone (1 μM)   | 255 ± 22                           | -27%                  |

### Table 3: Effect of Mometasone on Pro-inflammatory Cytokine Secretion

A key outcome is the reduction of secreted pro-inflammatory cytokines, which can be measured in the culture supernatant by ELISA.

| Treatment Group (48h) | IL-6 Secretion (pg/mL) | % Reduction vs. Vehicle | IL-8 Secretion (pg/mL) | % Reduction vs. Vehicle |
|-----------------------|------------------------|-------------------------|------------------------|-------------------------|
| Vehicle (0.1% DMSO)   | 1200 ± 110             | 0%                      | 2500 ± 200             | 0%                      |
| Mometasone (100 nM)   | 650 ± 85               | 45.8%                   | 1300 ± 150             | 48.0%                   |

## Table 4: Effect of Mometasone on Gene Expression (qPCR)

Gene expression analysis by qPCR can quantify the downregulation of genes associated with inflammation and mucus production. Data are presented as fold change relative to the vehicle control.

| Treatment Group (24h) | MUC5AC Fold Change | IL6 Fold Change | IL8 Fold Change |
|-----------------------|--------------------|-----------------|-----------------|
| Vehicle (0.1% DMSO)   | 1.0                | 1.0             | 1.0             |
| Mometasone (100 nM)   | 0.65               | 0.40            | 0.45            |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Establishment of nasal and olfactory epithelium organoids for unveiling mechanism of tissue regeneration and pathogenesis of nasal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nasal Mometasone for Chronic Sinusitis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. What is the mechanism of Mometasone Euroate? [synapse.patsnap.com]
- 5. TNF- $\alpha$  Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF- $\kappa$ b and p38-MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Spheroid Culture of Human Nasal Polyp Cells: A Functional Organoid-Like Model for Assessing Epithelial Restoration in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional cell culture for the study of nasal polyps | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 8. researchgate.net [researchgate.net]
- 9. Culture and Imaging of Human Nasal Epithelial Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TLR Signals in Epithelial Cells in the Nasal Cavity and Paranasal Sinuses [frontiersin.org]
- 11. A randomized controlled trial of mometasone furoate nasal spray for the treatment of nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of mometasone furoate nasal spray in nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Mometasone Furoate Nasal Spray in Treating Nasal Polyposis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Nasal Polyp Organoid Culture for Mometasone Treatment Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142194#nasal-polyp-organoid-culture-for-mometasone-treatment-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)